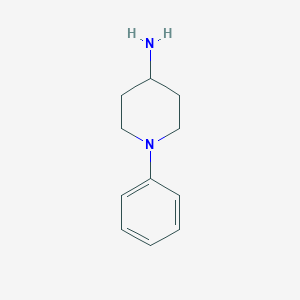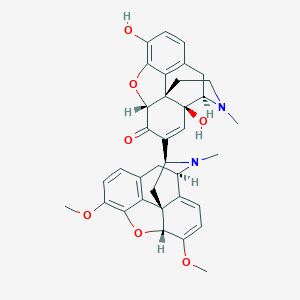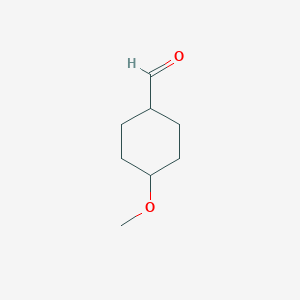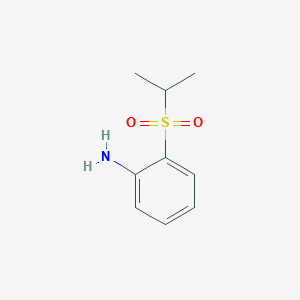
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
概要
説明
セフィン 1は、PPP1R15Aとして知られるストレス誘発性タンパク質ホスファターゼ1の調節サブユニットの選択的阻害剤として知られる低分子です。この化合物は、神経変性疾患などのタンパク質ミスマッチに関連する疾患における潜在的な治療用途により、大きな注目を集めています。 セフィン 1は、真核生物翻訳開始因子2のアルファサブユニットのリン酸化を延長し、統合ストレス応答を強化し、ストレス誘発性損傷から細胞を保護します .
科学的研究の応用
Sephin 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of protein phosphatases and the regulation of protein synthesis. In biology, Sephin 1 is employed to investigate the integrated stress response and its role in cellular protection against stress-induced damage. In medicine, Sephin 1 has shown promise as a therapeutic agent for neurodegenerative disorders, such as multiple sclerosis and amyotrophic lateral sclerosis, by protecting neurons against excitotoxicity and protein misfolding stress . In industry, Sephin 1 is used in the production of therapeutic compounds that target diseases associated with protein misfolding .
Safety and Hazards
将来の方向性
準備方法
合成経路と反応条件: セフィン 1は、PPP1R15Aの選択的阻害を含む一連の化学反応によって合成できます。 この化合物は通常、細胞を5マイクロモルセフィン1で6時間処理することで調製され、関連するPPP1R15B-PP1c複合体に影響を与えることなく、PPP1R15A-PP1c複合体を特異的に破壊します .
工業生産方法: 工業的環境では、セフィン1は、1〜5ミリグラム/キログラムの範囲の用量でマウスに経口投与することで生成されます。 この方法は、ロータロッド性能、体重増加、または記憶に悪影響を与えないことが示されています .
化学反応の分析
反応の種類: セフィン 1は、主にPPP1R15A-PP1c複合体の阻害を含む反応を起こします。 この阻害は、真核生物翻訳開始因子2のアルファサブユニットのリン酸化を延長し、翻訳回復を遅らせ、細胞を細胞毒性小胞体ストレスから保護します .
一般的な試薬と条件: セフィン 1を含む反応で使用される一般的な試薬には、小胞体ストレスを誘導するツニカマイシンと、5マイクロモルの濃度の化合物自体が含まれます .
生成された主な生成物: これらの反応から生成された主な生成物には、真核生物翻訳開始因子2のアルファサブユニットのリン酸化の延長と、翻訳回復の遅延が含まれ、最終的に細胞を細胞毒性小胞体ストレスから保護します .
4. 科学研究への応用
セフィン 1は、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。化学では、タンパク質ホスファターゼの阻害とタンパク質合成の調節を研究するために使用されます。生物学では、セフィン 1は、統合ストレス応答とそのストレス誘発性損傷からの細胞保護における役割を調査するために使用されます。 医学では、セフィン 1は、ニューロンを興奮毒性とタンパク質ミスマッチストレスから保護することによって、多発性硬化症や筋萎縮性側索硬化症などの神経変性疾患の治療薬として有望であることが示されています . 産業では、セフィン 1は、タンパク質ミスマッチに関連する疾患を標的とする治療用化合物の製造に使用されます .
作用機序
セフィン 1は、PPP1R15Aとして知られるストレス誘発性タンパク質ホスファターゼ1の調節サブユニットを選択的に阻害することで効果を発揮します。この阻害は、真核生物翻訳開始因子2のアルファサブユニットのリン酸化を延長し、統合ストレス応答を強化します。 このメカニズムに関与する分子標的には、PPP1R15A-PP1c複合体と真核生物翻訳開始因子2のアルファサブユニットが含まれます . PPP1R15A-PP1c複合体の真核生物翻訳開始因子2のアルファサブユニットに対する親和性を調節することで、セフィン 1はストレス誘発性損傷から細胞を保護します .
6. 類似の化合物との比較
セフィン 1は、ストレス誘発性タンパク質ホスファターゼ1の調節サブユニットであるPPP1R15Aの選択的阻害においてユニークです。 同様の化合物には、PPP1R15Aも阻害しますが、アルファ-2アドレナリン系に悪影響を及ぼすグアナベンツがあります . グアナベンツとは異なり、セフィン 1はこれらの副作用なしに神経保護を提供するため、より有望な治療薬です .
類似の化合物のリスト:
- グアナベンツ
- サルブリナル
- 4-フェニル酪酸
- タウロウルソデオキシコール酸
- コルジセピン
- プロアントシアニジン
- クロシン
- 紫米エキス
- カフェイン酸フェネチルエステル
セフィン 1は、PPP1R15Aの選択的阻害と、アルファ-2アドレナリン系に悪影響を与えることなく、細胞保護を提供する能力により際立っています。
類似化合物との比較
- Guanabenz
- Salubrinal
- 4-Phenylbutyric acid
- Tauroursodeoxycholic acid
- Cordycepin
- Proanthocyanidins
- Crocin
- Purple Rice extract
- Caffeic Acid Phenethyl Ester
Sephin 1 stands out due to its selective inhibition of PPP1R15A and its ability to provide cellular protection without adverse effects on the alpha-2 adrenergic system.
特性
IUPAC Name |
1-bromo-4-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHVBDYCWBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625823 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117692-99-6 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)


![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)





![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)

